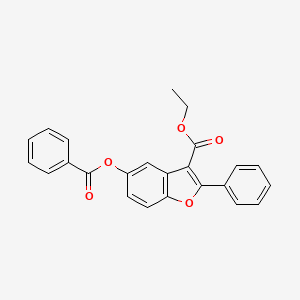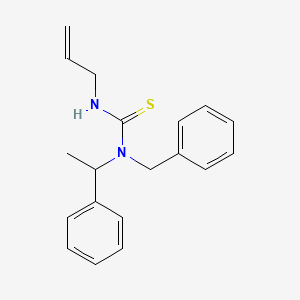![molecular formula C11H9IN2O4 B11626741 (5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11626741.png)
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione is a complex organic compound characterized by the presence of an imidazolidine-2,4-dione core structure substituted with a hydroxy-iodo-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of an appropriate aldehyde with an imidazolidine-2,4-dione derivative. The reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolidine-2,4-dione core can be reduced to an imidazolidine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of azido, cyano, or other substituted derivatives.
科学的研究の応用
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological targets. The imidazolidine-2,4-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
特性
分子式 |
C11H9IN2O4 |
|---|---|
分子量 |
360.10 g/mol |
IUPAC名 |
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H9IN2O4/c1-18-8-4-5(2-6(12)9(8)15)3-7-10(16)14-11(17)13-7/h2-4,15H,1H3,(H2,13,14,16,17)/b7-3+ |
InChIキー |
AACOISDOLSTGJP-XVNBXDOJSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)I)O |
正規SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B11626667.png)

![3-Ethyl 6-methyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11626673.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626696.png)
![Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate](/img/structure/B11626699.png)
![3-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11626706.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide](/img/structure/B11626708.png)
![(5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione](/img/structure/B11626713.png)
![4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11626720.png)

![2-(4-chlorophenyl)-3-[2-(2-ethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11626729.png)

